2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide
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Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide and its derivatives are synthesized through various methods. For instance, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using carbodiimide condensation, a method that is noted for its convenience and speed (Yu et al., 2014). Another synthesis method involves the heterocyclization of precursors of N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides with phenacyl chloride reagents (Abu-Melha, 2021).
Characterization Techniques Characterization of these compounds typically involves various spectroscopic analyses. In one study, the compounds were identified using IR, 1H NMR, and elemental analyses. The intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine was confirmed by single-crystal X-ray diffraction (Yu et al., 2014). In another instance, the synthesized compounds' structural and spectral features were studied using DFT calculations, and the DFT-estimated 1H NMR spectral data exhibited good agreement with the experimental data (Abu-Melha, 2021).
Applications in Cancer Research
Anticancer Screening The compound and its derivatives have been actively studied for their potential anticancer properties. For example, novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized, and their anticancer activities were investigated. Among the tested compounds, one showed promising cytotoxic activity against MCF7 and A549 cancer cell lines, compared with cisplatin (Çevik et al., 2020).
Antioxidant Properties Additionally, the compound has been studied for its antioxidant properties. A series of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides demonstrated significant antioxidant activity, with one compound being identified as a highly efficient candidate due to its radical scavenging ability, comparable to that of ascorbic acid (Lelyukh et al., 2021).
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzhydrylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-11-14(22)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,18,20)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSCSFZFPZAICQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide |
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